

Comparative Toxicity Assessment of C22 and Other Long-Chain Fatty Alcohols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erucyl alcohol*

Cat. No.: *B1231324*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of C22 fatty alcohol, primarily behenyl alcohol, alongside other long-chain fatty alcohols commonly used in various industrial applications, including cosmetics and pharmaceuticals. The information presented is collated from scientific literature and safety assessments to provide an objective overview supported by available experimental data.

Executive Summary

Long-chain fatty alcohols, including the C22 fatty alcohol behenyl alcohol, are characterized by a low order of toxicity. Extensive reviews by bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel have consistently concluded that these compounds are safe for their intended uses.^{[1][2]} This guide summarizes the available quantitative toxicity data, details the methodologies of key toxicological assays, and provides a visual representation of a standard toxicological assessment workflow.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for behenyl alcohol (C22) and other representative long-chain fatty alcohols. It is important to note that a direct comparison of all values may be limited by variations in study designs and reporting.

Fatty Alcohol (Carbon Chain Length)	CAS Number	Acute Oral LD50 (rat)	Acute Dermal LD50 (rabbit)	Skin Irritation (rabbit)	Eye Irritation (rabbit)	Mutagenicity (Ames Test)
Behenyl Alcohol (C22)	661-19-8	> 2,000 mg/kg	No data available	Non-irritant	Minimal to slight irritation	Negative[3]
Stearyl Alcohol (C18)	112-92-5	> 5,000 mg/kg	> 2,000 mg/kg	No irritating effect	No irritating effect	Negative
Cetyl Alcohol (C16)	36653-82-4	> 5 g/kg[4]	> 2.6 g/kg[4]	Minimal to slight irritation[4]	Practically non-irritating[4]	Not mutagenic
Myristyl Alcohol (C14)	112-72-1	> 5 g/kg[4]	> 2.0 g/kg (in a formulation)[4]	Non-irritating (in formulations)[4]	Mild to moderate irritation (in an aerosol)[4]	No data available
Cetearyl Alcohol (C16-C18)	67762-27-0	> 5,000 mg/kg	> 2,000 mg/kg	Mild irritation (in a cream)[4]	No irritating effect	No data available

Note: The toxicological data for long-chain aliphatic alcohols often reveals no significant toxicity.[1] The similar chemical structure of these fatty alcohols often allows for the extrapolation of data from one to another, assuming the same grade of purity.[1] Generally, there is an inverse relationship between carbon chain length and toxicity, with shorter chain alcohols tending to induce more pronounced effects. For instance, aliphatic alcohols in the C6 – C11 range have a potential for skin and eye irritation, while those with chain lengths of C18 and above are considered non-irritant to the skin.[5]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments frequently cited in the safety assessment of fatty alcohols. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion Test (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Test Animal: Albino rabbit.

Procedure:

- **Animal Preparation:** Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the test animal is clipped.
- **Test Substance Application:** A small area (approximately 6 cm²) of the clipped skin is selected. 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the skin under a gauze patch. An untreated area of the skin serves as a control.
- **Exposure:** The patch is secured with non-irritating tape and the trunk of the animal is wrapped with a semi-occlusive dressing for a 4-hour exposure period.
- **Observation:** After 4 hours, the patch and any residual test substance are removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.
- **Scoring:** The reactions are scored on a scale of 0 (no effect) to 4 (severe effect) for both erythema and edema. A Primary Irritation Index (PII) is calculated from these scores.

Acute Eye Irritation/Corrosion Test (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Test Animal: Albino rabbit.

Procedure:

- **Animal Preparation:** The eyes of the experimental animals are examined 24 hours before testing to ensure no pre-existing irritation.
- **Test Substance Instillation:** A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of eye reaction is scored for the cornea (opacity), iris, and conjunctiva (redness and chemosis).
- **Scoring:** Observations are scored on a numerical scale. The total score for all three tissues (cornea, iris, and conjunctiva) is used to classify the irritancy of the substance.

Bacterial Reverse Mutation Test (Ames Test)

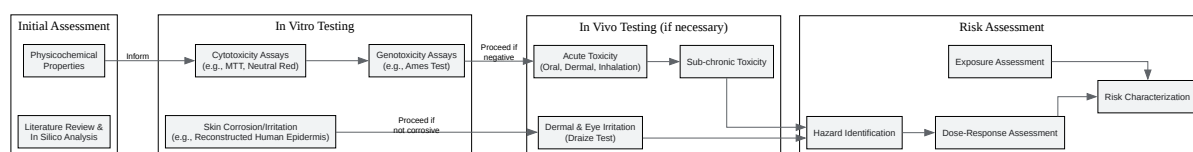
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Procedure:

- **Bacterial Strains:** Several strains of *Salmonella typhimurium* that are auxotrophic for histidine (cannot produce their own histidine) are used.
- **Metabolic Activation:** The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
- **Exposure:** The bacterial strains are exposed to the test substance at various concentrations, with and without the S9 mix.
- **Plating:** The treated bacteria are plated on a minimal agar medium that lacks histidine.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Evaluation:** Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted

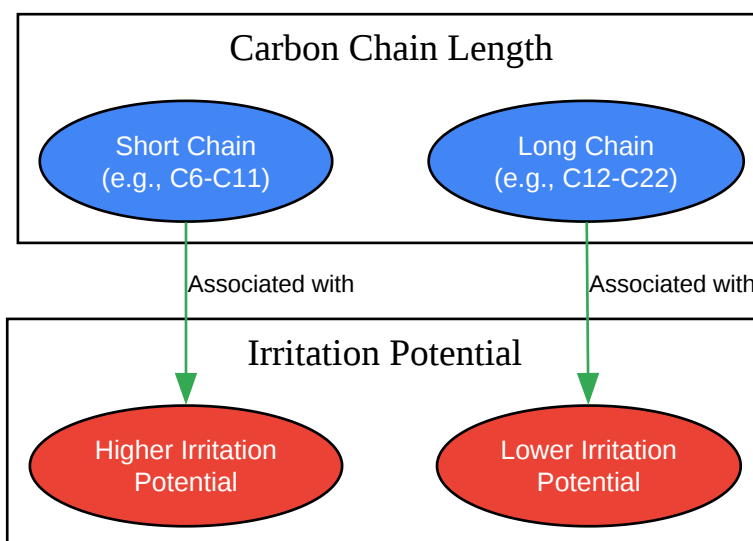
and compared to the number of spontaneous revertant colonies on control plates (negative control). A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies. Behenyl alcohol did not show mutagenic activity in the Ames test.[6]

Diagrams



[Click to download full resolution via product page](#)

Caption: General workflow for the toxicological assessment of a chemical substance.



[Click to download full resolution via product page](#)

Caption: Inverse relationship between fatty alcohol carbon chain length and irritation potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. BEHENYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 3. chemview.epa.gov [chemview.epa.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Toxicity Assessment of C22 and Other Long-Chain Fatty Alcohols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231324#comparative-toxicity-assessment-of-c22-fatty-alcohols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com